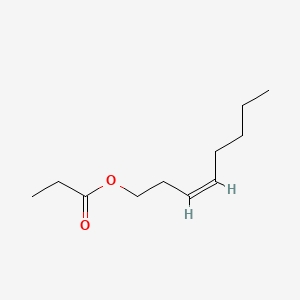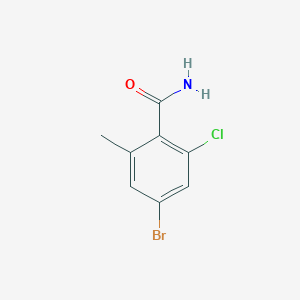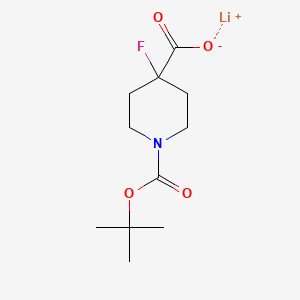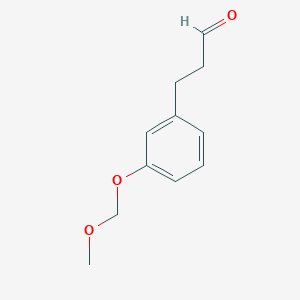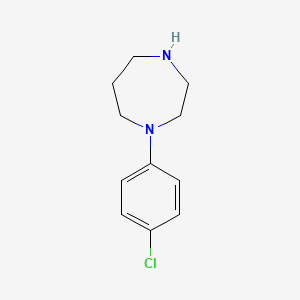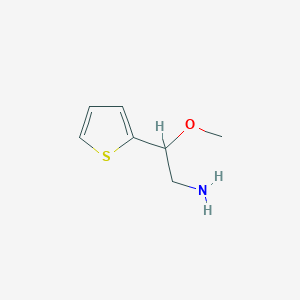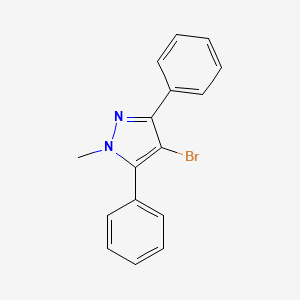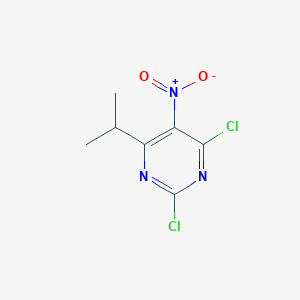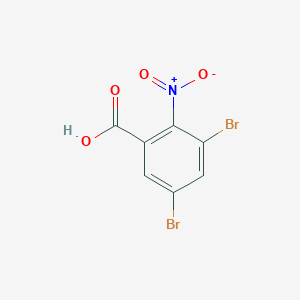
DL-Methionin-1-13C
Übersicht
Beschreibung
DL-Methionine-1-13C: is a stable isotope-labeled form of the essential amino acid methionine. The compound is characterized by the presence of the carbon-13 isotope at the first carbon position. This labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments. The molecular formula of DL-Methionine-1-13C is CH3SCH2CH2CH(NH2)13CO2H, and it has a molecular weight of 150.20 g/mol .
Wissenschaftliche Forschungsanwendungen
DL-Methionine-1-13C is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study methionine metabolism and its pathways in biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon-13 label enhances the sensitivity and resolution of NMR studies, allowing detailed analysis of molecular structures and dynamics.
Mass Spectrometry: Used in proteomics and metabolomics to track metabolic flux and identify metabolic intermediates.
Medical Research: Investigated for its role in understanding diseases related to methionine metabolism, such as liver diseases and cancer
Wirkmechanismus
Target of Action
DL-Methionine-1-13C is a variant of the essential amino acid Methionine, labeled with the stable isotope Carbon-13 . Methionine plays a crucial role in protein synthesis as the initiator amino acid . It is also a precursor to S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions .
Mode of Action
DL-Methionine-1-13C, like its unlabeled counterpart, participates in various biochemical reactions. During protein synthesis, the initiator tRNA (tRNAi^Met) binds to the start codon of the mRNA on the ribosome, carrying methionine . This initiation complex is essential for the accurate initiation of protein synthesis .
Biochemical Pathways
DL-Methionine-1-13C is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation . Methionine can also be metabolized via the transsulfuration pathway, leading to the synthesis of cysteine, another important amino acid .
Pharmacokinetics
Methionine is absorbed in the small intestine and distributed throughout the body, where it participates in various biochemical reactions .
Result of Action
The primary result of DL-Methionine-1-13C’s action is its involvement in protein synthesis and methylation reactions. As an essential component of proteins, it plays a crucial role in the structure and function of cells . As a precursor to SAM, it participates in methylation reactions that regulate gene expression, chromatin structure, and cellular signaling pathways .
Biochemische Analyse
Biochemical Properties
DL-Methionine-1-13C participates in several biochemical reactions. This reaction is catalyzed by the enzyme methionine synthase . DL-Methionine-1-13C also interacts with various proteins and enzymes, such as methionine adenosyltransferase, which uses methionine and ATP to synthesize S-adenosylmethionine (SAM), a universal methyl donor .
Cellular Effects
DL-Methionine-1-13C has significant effects on various types of cells and cellular processes. It influences cell function by contributing to protein synthesis and DNA methylation . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, methionine is crucial for the initiation of protein synthesis, serving as the initiator amino acid during translation .
Molecular Mechanism
At the molecular level, DL-Methionine-1-13C exerts its effects through several mechanisms. It participates in binding interactions with biomolecules, such as enzymes involved in methionine metabolism . It also plays a role in enzyme activation, particularly methionine synthase and methionine adenosyltransferase . Furthermore, DL-Methionine-1-13C contributes to changes in gene expression by serving as a methyl donor for DNA methylation .
Temporal Effects in Laboratory Settings
The effects of DL-Methionine-1-13C can change over time in laboratory settings. For instance, methionine supplementation has been shown to improve the antioxidant capacity and intestinal microbiota diversity in Nile tilapia over time
Dosage Effects in Animal Models
The effects of DL-Methionine-1-13C can vary with different dosages in animal models. For instance, dietary supplementation with DL-Methionine at levels of 0.5 or 1.5 g/kg improved the liver and kidney functions, lipid profile, immunity, and antioxidant parameters of quail breeders . Excess DL-Methionine was found to be toxic for starter Pekin ducks and caused growth depression .
Metabolic Pathways
DL-Methionine-1-13C is involved in several metabolic pathways. It participates in the methionine cycle, the transsulfuration pathway, and the salvage cycle . It interacts with various enzymes in these pathways, including methionine synthase and methionine adenosyltransferase . DL-Methionine-1-13C can also affect metabolic flux and metabolite levels .
Subcellular Localization
The subcellular localization of DL-Methionine-1-13C is also not well-studied. Methionine and its derivatives are known to play roles in various subcellular compartments. For instance, methionine is crucial for protein synthesis, which occurs in the cytoplasm . Additionally, methionine-derived SAM is involved in DNA methylation, which occurs in the nucleus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DL-Methionine-1-13C typically involves the incorporation of carbon-13 into the methionine molecule. One common method is the chemical synthesis starting from carbon-13 labeled precursors. The process involves several steps, including the formation of intermediates that are subsequently converted into DL-Methionine-1-13C through a series of chemical reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of DL-Methionine-1-13C involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under stringent quality control to ensure the isotopic purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
DL-Methionine-1-13C undergoes various chemical reactions, including:
Oxidation: The sulfur atom in methionine can be oxidized to form methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can convert methionine sulfoxide back to methionine.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as N-acetylmethionine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used.
Substitution: Acetic anhydride is often used for acetylation reactions.
Major Products Formed
Methionine sulfoxide: Formed through oxidation.
Methionine sulfone: Further oxidation of methionine sulfoxide.
N-acetylmethionine: Formed through acetylation of the amino group.
Vergleich Mit ähnlichen Verbindungen
DL-Methionine-1-13C can be compared with other labeled and unlabeled methionine compounds:
L-Methionine-13C5: Labeled at multiple carbon positions, providing more detailed metabolic tracing.
L-Methionine-(methyl-13C): Labeled specifically at the methyl group, useful for studying methylation reactions.
DL-Methionine-15N: Labeled with nitrogen-15, used for nitrogen metabolism studies.
Uniqueness
DL-Methionine-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for studying the initial steps of methionine metabolism and its incorporation into proteins and other biomolecules .
Conclusion
DL-Methionine-1-13C is a valuable compound in scientific research, offering insights into methionine metabolism and its role in various biological processes. Its stable isotope labeling enhances the accuracy and resolution of analytical techniques, making it a crucial tool in fields such as biochemistry, medicine, and industrial research.
Eigenschaften
IUPAC Name |
2-amino-4-methylsulfanyl(113C)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC([13C](=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583944 | |
| Record name | (1-~13~C)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68799-90-6 | |
| Record name | (1-~13~C)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
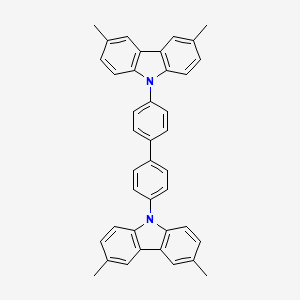
![2-[(2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)azo]-N-(2,4-dimethylphenyl)-3-oxobutanamide](/img/structure/B1627892.png)
